molecular formula C6H6O4 B12302330 trans,trans-Muconic Acid-d4

trans,trans-Muconic Acid-d4

Cat. No.: B12302330
M. Wt: 146.13 g/mol
InChI Key: TXXHDPDFNKHHGW-NFCKNUJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-Muconic Acid-d4: is a deuterium-labeled derivative of trans,trans-Muconic Acid. This compound is primarily used as a biomarker for human exposure to benzene, a known carcinogen. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 involves the deuteration of trans,trans-Muconic Acid. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled deuteration processes. The purity and yield of the product are critical, and advanced purification techniques such as chromatography are employed to ensure the desired quality .

Scientific Research Applications

Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and reactivity .

Biology: In biological studies, this compound serves as a biomarker for benzene exposure. It is detected in urine samples to assess the extent of exposure and potential health risks .

Medicine: While not directly used in medical treatments, this compound’s role as a biomarker helps in epidemiological studies to understand the impact of benzene exposure on human health .

Industry: In the industrial sector, this compound is used in the production of bio-based polymers and plastics. Its ability to undergo polymerization makes it valuable in creating sustainable materials .

Mechanism of Action

The primary mechanism of action for trans,trans-Muconic Acid-d4 is its role as a biomarker for benzene exposure. When benzene is metabolized in the body, it forms trans,trans-Muconic Acid, which is then excreted in the urine. The deuterium-labeled version allows for more accurate tracking and quantification in studies .

Comparison with Similar Compounds

  • cis,cis-Muconic Acid-d4
  • cis,trans-Muconic Acid-d4
  • Adipic Acid-d4

Comparison: trans,trans-Muconic Acid-d4 is unique due to its specific geometric configuration and deuterium labeling. This makes it particularly useful in studies requiring precise tracking and analysis. Compared to its cis,cis and cis,trans isomers, this compound has distinct reactivity and stability properties .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly as a biomarker for benzene exposure. Its unique properties and ability to undergo various chemical reactions make it valuable in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H6O4

Molecular Weight

146.13 g/mol

IUPAC Name

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D

InChI Key

TXXHDPDFNKHHGW-NFCKNUJASA-N

Isomeric SMILES

[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H]

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.